molecular formula C10H9N3O2S B11874813 Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11874813
M. Wt: 235.26 g/mol
InChI Key: RBJNLROUNTUHHR-UHFFFAOYSA-N
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Description

Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate typically involves the reaction of thiazole derivatives with pyrimidine carboxylates. One common method includes the condensation of 2-aminothiazole with ethyl 2-chloro-5-formylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is unique due to its combined thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

ethyl 2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3

InChI Key

RBJNLROUNTUHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=CS2

Origin of Product

United States

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